![molecular formula C10H16O3 B2804666 8-Oxaspiro[4.5]decane-1-carboxylic acid CAS No. 1556353-87-7](/img/structure/B2804666.png)
8-Oxaspiro[4.5]decane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxaspiro[4.5]decane-1-carboxylic acid, also known as OSDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OSDC is a bicyclic compound that contains a spiro ring, an oxo group, and a carboxylic acid group.
Applications De Recherche Scientifique
Synthetic Chemistry and Mechanistic Insights
A foundational study explored the decarboxylation rates of a closely related compound, 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, providing insights into the reaction's order and proposing a concerted intramolecular mechanism for decomposition (Bigley & May, 1969). This study is significant for understanding the reactivity and stability of spirocyclic compounds under various conditions.
Advancements in Organic Synthesis
Another important contribution to the field involves the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate. This work demonstrates the transformation of 1-oxaspiro[2.5]octane-2-carboxylic acid into valuable intermediates for further chemical synthesis (Kuroyan et al., 1991). The methodology and findings from this study offer pathways to synthesize new compounds with potential applications in drug development and material science.
Reactivity and Application in Reaction Mechanisms
The enhanced reactivity of related compounds, 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, in the Castagnoli-Cushman reaction with imines, showcases the potential of oxaspiro compounds in facilitating complex chemical transformations (Rashevskii et al., 2020). This research highlights the utility of these compounds in synthesizing a broad range of substrates, underscoring their versatility in organic synthesis.
Structural and Supramolecular Chemistry
The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives provides insights into the relationship between molecular structure and crystal structure. This research contributes to the understanding of how substituents on the cyclohexane ring influence supramolecular arrangements, with implications for designing new materials and understanding molecular interactions (Graus et al., 2010).
Synthetic Methodologies and Novel Compound Synthesis
Further exploration in the synthesis of spirocyclic compounds demonstrates the versatility of 8-Oxaspiro[4.5]decane-1-carboxylic acid derivatives in organic chemistry. Studies have developed new synthetic pathways and explored the crystal structures of novel compounds, providing a foundation for future applications in various fields, including pharmaceuticals and material science (Jiang & Zeng, 2016).
Propriétés
IUPAC Name |
8-oxaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)8-2-1-3-10(8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSZHXJUGSNQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1556353-87-7 |
Source


|
| Record name | 8-oxaspiro[4.5]decane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethylpiperazin-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2804585.png)

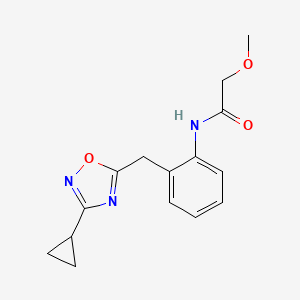
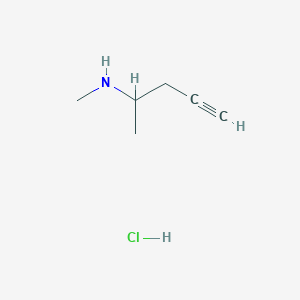
![2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2804591.png)
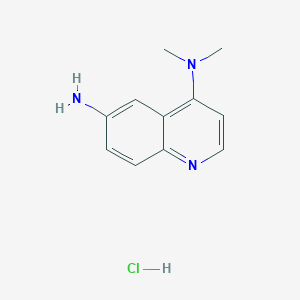
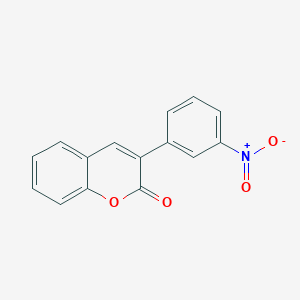
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2804597.png)

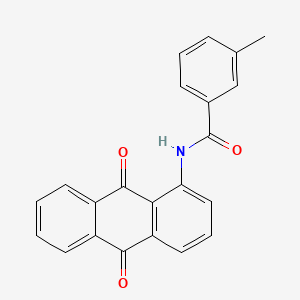
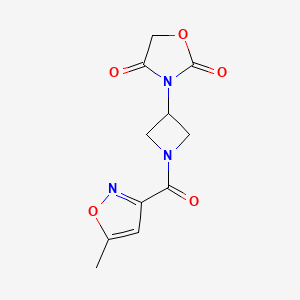
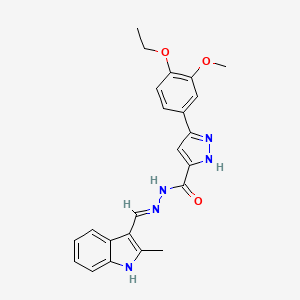

![7-(2-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2804605.png)